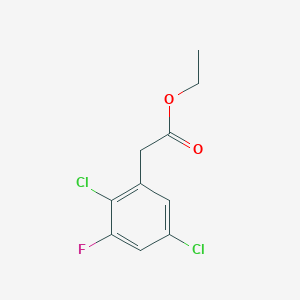

Ethyl 2,5-dichloro-3-fluorophenylacetate

Description

Ethyl 2,5-dichloro-3-fluorophenylacetate is a halogenated phenylacetate ester characterized by chlorine substitutions at the 2- and 5-positions of the phenyl ring and a fluorine atom at the 3-position.

Properties

IUPAC Name |

ethyl 2-(2,5-dichloro-3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)4-6-3-7(11)5-8(13)10(6)12/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGGNTHXWRYQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification Reaction

| Reagents | Conditions | Yield |

|---|---|---|

| 2,5-Dichloro-3-fluorophenylacetic acid | Ethanol, Sulfuric acid catalyst, Reflux | High |

The esterification reaction is a common method for synthesizing esters from carboxylic acids. In this case, the reaction involves the condensation of 2,5-dichloro-3-fluorophenylacetic acid with ethanol in the presence of sulfuric acid, which acts as a catalyst to facilitate the formation of the ester bond.

Alternative Synthetic Routes

While esterification is the most common method, alternative routes may involve the use of other catalysts or conditions to optimize yield and purity. However, detailed information on these alternative methods is limited in the available literature.

Chemical Reactions and Mechanisms

This compound can undergo various chemical reactions, including hydrolysis to form the corresponding acid and further transformations to synthesize more complex molecules. In biological systems, it may interact with specific enzymes or receptors, modulating biochemical pathways relevant to its potential antimicrobial and anticancer properties.

Applications and Research Findings

This compound has several applications across various fields, primarily as an intermediate in chemical syntheses, particularly in pharmaceuticals and agrochemicals. Its unique halogenation pattern enhances its lipophilicity and stability, making it a valuable subject for ongoing research in medicinal chemistry.

Comparison with Similar Compounds

This compound can be compared with other halogenated phenylacetates, such as ethyl 3,5-dichloro-4-fluorophenylacetate, which also features a distinct halogenation pattern influencing its chemical properties and biological activities.

| Compound | Halogenation Pattern | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | Cl at 2 & 5, F at 3 | Not specified | Not specified |

| Ethyl 3,5-dichloro-4-fluorophenylacetate | Cl at 3 & 5, F at 4 | C10H9Cl2FO2 | 251.08 g/mol |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dichloro-3-fluorophenylacetate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

Substitution: Derivatives with substituted nucleophiles.

Reduction: Ethyl 2,5-dichloro-3-fluorophenylmethanol.

Oxidation: 2,5-dichloro-3-fluorophenylacetic acid.

Scientific Research Applications

Ethyl 2,5-dichloro-3-fluorophenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5-dichloro-3-fluorophenylacetate involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Positions: Ethyl 3,5-dichloro-2-fluorophenylacetate and Ethyl 2,5-dichloro-3-fluorophenylacetate (hypothetical) share two chlorine atoms but differ in fluorine placement (2- vs. 3-position). This positional variance may alter steric hindrance and electronic effects, influencing reactivity. Ethyl 2,4-dibromo-3-fluorophenylacetate replaces chlorine with bromine, increasing molecular mass (340.89 vs.

Functional Group Modifications: Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate includes a difluoromethoxy group (-OCF₂) instead of a single fluorine. This substitution introduces greater electronegativity and metabolic stability compared to mono-halogenated analogs. Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate features a difluoroacetate moiety, which may increase resistance to esterase hydrolysis compared to non-fluorinated esters.

Difluoromethoxy and difluoroacetate groups () enhance electron-withdrawing effects, which could modulate acidity (pKa) of adjacent protons or influence π-π stacking in biological targets.

Biological Activity

Ethyl 2,5-dichloro-3-fluorophenylacetate (CAS Number: 1803728-48-4) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group, dichloro substituents, and a fluorophenyl moiety. This unique structure influences its reactivity and biological interactions. The synthesis typically involves esterification of 2,5-dichloro-3-fluorophenylacetic acid with ethanol under acidic conditions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Its binding can lead to altered enzymatic activity, affecting metabolic pathways.

- Cellular Effects : It has been noted to influence cell signaling pathways and gene expression. For instance, it can modulate oxidative stress responses and apoptosis in various cell lines, suggesting potential anticancer properties.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant activity against Pseudomonas aeruginosa, a common pathogen associated with drug-resistant infections. In vitro assays revealed that it inhibits the type III secretion system (T3SS), a critical virulence factor for this bacterium .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary data suggest that it can inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate gene expression related to cancer progression has been highlighted in several studies .

Case Studies

- Inhibition of T3SS in Pseudomonas aeruginosa :

-

Cytotoxicity Against Cancer Cells :

- Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM. Mechanistic studies suggested that these effects are mediated through the induction of apoptosis and inhibition of proliferation pathways .

Comparative Analysis

To better understand the distinctive properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2,5-dichlorophenylacetate | Lacks fluorine; lower reactivity | Limited antimicrobial properties |

| Ethyl 3-fluorophenylacetate | Lacks chlorine; different biological profile | Moderate antimicrobial properties |

| Ethyl 2,5-dichloro-4-fluorophenylacetate | Different fluorine position; altered reactivity | Variable biological effects |

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2,5-dichloro-3-fluorophenylacetate to achieve high purity?

- Methodological Answer : Synthesis typically involves esterification of 2,5-dichloro-3-fluorophenylacetic acid with ethanol under acid catalysis. Key parameters include:

- Catalyst selection : Use concentrated sulfuric acid or p-toluenesulfonic acid to enhance reaction efficiency.

- Temperature control : Maintain 60–80°C to balance reaction rate and minimize side reactions.

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester.

For structural analogs like Ethyl 4-chloro-2-fluorophenylacetate, similar protocols are applied, with purity confirmed via GC-MS or HPLC .

Table 1 : Example Reaction Conditions for Analogous Esters

| Compound | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethyl 4-chloro-2-fluorophenylacetate | H₂SO₄ | 70 | 85 | ≥98% |

| 3,5-Difluorophenylacetic acid | p-TsOH | 65 | 78 | ≥95% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions and ester functionality. For example, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) are diagnostic. Chlorine and fluorine substituents induce distinct deshielding in aromatic protons .

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-F stretches (1100–1000 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.

- Light sensitivity : Use UV-vis spectroscopy to detect photolytic byproducts.

- Hygroscopicity : Measure weight gain in controlled humidity chambers.

Advanced Research Questions

Q. How can contradictions between NMR and mass spectrometry data be resolved during characterization?

- Methodological Answer :

- Isotopic pattern analysis : Chlorine (³⁵Cl/³⁷Cl) and fluorine (monoisotopic) signatures in MS help distinguish between structural isomers.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY can clarify substituent proximity in dichloro-fluoro systems .

- X-ray crystallography : Absolute structural confirmation via single-crystal analysis (see Q5) .

Q. What crystallographic refinement strategies are recommended for this compound using SHELX?

- Methodological Answer :

- Data collection : Use high-resolution synchrotron data (d ≤ 0.8 Å) to resolve heavy atoms (Cl, F).

- SHELXL refinement :

- Apply anisotropic displacement parameters for non-H atoms.

- Use restraints for disordered ethyl or aromatic groups.

- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

- Twinned crystals : Employ TWIN/BASF commands in SHELXL for handling pseudo-merohedral twinning .

Q. How do substituent positions influence supramolecular interactions in the crystal lattice?

- Methodological Answer :

- Synthon analysis : Chlorine and fluorine engage in halogen bonding (C–Cl⋯O, C–F⋯H) and π-stacking. For example, meta-fluorine may form C–F⋯H–C interactions, while para-chlorine participates in Cl⋯Cl contacts .

- Packing motifs : Use Mercury software to visualize 3D networks. Ethyl groups often induce steric hindrance, reducing symmetry but stabilizing layered structures.

Table 2 : Hypothetical Supramolecular Interactions

| Substituent Position | Dominant Interaction | Distance (Å) | Synthon Type |

|---|---|---|---|

| 2-Cl, 5-Cl, 3-F | Cl⋯O (ester) | 3.3 | Type I |

| 3-F | F⋯H–C (aromatic) | 2.8 | Type II |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.